molecular formula C6H11Cl2N3OS B2953679 (5-(Azetidin-3-YL)-1,3,4-thiadiazol-2-YL)methanol dihydrochloride CAS No. 2411201-06-2

(5-(Azetidin-3-YL)-1,3,4-thiadiazol-2-YL)methanol dihydrochloride

Cat. No. B2953679
CAS RN: 2411201-06-2
M. Wt: 244.13
InChI Key: GAGOHHNEELZFIF-UHFFFAOYSA-N
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Description

(5-(Azetidin-3-YL)-1,3,4-thiadiazol-2-YL)methanol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

This compound can be utilized in the synthesis of new heterocyclic amino acid derivatives. These derivatives are obtained through reactions such as the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The resulting amino acids can serve as building blocks for the development of various biologically active molecules.

Development of GABA A Receptor Modulators

The azetidine moiety of the compound can be used as a structural analogue for 4-aminobutanoic acid (GABA) . This allows for the creation of compounds that act as positive allosteric modulators of GABA A receptors , which are potential therapeutic agents for neurological disorders.

Anticancer Research

Azetidine derivatives have been identified as having potential anticancer properties. The compound could be modified to create new derivatives that may exhibit anticancer activities , contributing to the development of novel cancer treatments.

Antimicrobial Applications

Various substituted azetidine derivatives, including those derived from the compound, have shown antimicrobial activity . These derivatives could be further explored as potential antimicrobial agents .

Antioxidant Potential

The compound’s derivatives could also be investigated for their antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, and these derivatives could lead to new antioxidant therapies .

Chemical Synthesis and Material Science

The compound’s structure makes it suitable for use in chemical synthesis and material science research. Its reactivity could be harnessed to create novel materials with unique properties .

properties

IUPAC Name

[5-(azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS.2ClH/c10-3-5-8-9-6(11-5)4-1-7-2-4;;/h4,7,10H,1-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAILLXNRDBHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NN=C(S2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride

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